molecular formula C40H72NO12P B1195021 Bmdpc

Bmdpc

Cat. No.: B1195021
M. Wt: 790 g/mol
InChI Key: WSSIZRIQSNMDMW-PSXMRANNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bone Marrow-Derived Progenitor Cells (BMDPC) are a subset of stem/progenitor cells originating from the bone marrow, characterized by the expression of surface markers such as CD133 and CD34 (in mature stages) . These cells exhibit high proliferative capacity and play critical roles in vascular repair, inflammation modulation, and tissue regeneration. This compound are mobilized in response to injury (e.g., ischemia, sepsis) and home to damaged tissues, where they exert therapeutic effects through paracrine signaling (e.g., releasing growth factors like VEGF) or, less commonly, direct differentiation into endothelial cells .

In clinical contexts, this compound dysfunction is linked to chronic kidney disease (CKD) and acute respiratory distress syndrome (ARDS). For example, CKD patients exhibit reduced this compound numbers and impaired function, which correlate with increased vascular event risks (hazard ratio: 3.9) . Conversely, this compound administration in ARDS models reduces inflammation, improves gas exchange, and lowers mortality (survival rate: 76.5% vs. 47.1% in controls) .

Properties

Molecular Formula

C40H72NO12P

Molecular Weight

790 g/mol

IUPAC Name

[(2R)-2,3-bis[12-(2-methylprop-2-enoyloxy)dodecanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C40H72NO12P/c1-34(2)39(44)48-29-24-20-16-12-8-10-14-18-22-26-37(42)50-32-36(33-52-54(46,47)51-31-28-41(5,6)7)53-38(43)27-23-19-15-11-9-13-17-21-25-30-49-40(45)35(3)4/h36H,1,3,8-33H2,2,4-7H3/t36-/m1/s1

InChI Key

WSSIZRIQSNMDMW-PSXMRANNSA-N

Isomeric SMILES

CC(=C)C(=O)OCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCOC(=O)C(=C)C

Canonical SMILES

CC(=C)C(=O)OCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCOC(=O)C(=C)C

Synonyms

is(1,2-(methacryloyloxy)dodecanoyl)phosphatidylcholine
bis(1,2-methacryloyloxy)dodecanoyl-sn-glycero-3-phosphocholine
BMDPC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Cell Types

BMDPC share functional and phenotypic overlaps with other endothelial-related cells but exhibit distinct characteristics. Below is a comparative analysis:

2.1 this compound vs. Endothelial Progenitor Cells (EPCs)
  • Origin :
    • This compound: Bone marrow .
    • EPCs: Peripheral blood or bone marrow; isolated via CD34/VEGFR2 selection .
  • Markers :
    • This compound: CD133+ (progenitor stage), CD34+ (mature) .
    • EPCs: CD34+, VEGFR2+ .
  • Function :
    • This compound: Primarily reduce inflammation (e.g., suppress ICAM-1/VCAM-1 in ARDS) and promote tissue repair via paracrine effects .
    • EPCs: Directly incorporate into ischemic vasculature to drive angiogenesis .
  • Therapeutic Applications :
    • This compound: Effective in inflammatory conditions (ARDS, sepsis) and CKD .
    • EPCs: Used for ischemic tissue repair (e.g., myocardial infarction) .
2.2 this compound vs. Mature Circulating Endothelial Cells (CECs)
  • Origin :
    • This compound: Bone marrow .
    • CECs: Shed from vascular endothelium during damage .
  • Clinical Significance :
    • This compound: Low counts predict poor outcomes in CKD and ARDS .
    • CECs: Elevated levels indicate endothelial injury (e.g., hypertension, diabetes) but lack correlation with inflammation markers .
  • Role in Disease: this compound dysfunction is partially reversible with dialysis (improved Kt/V ratio) .
2.3 this compound vs. Endothelial Microparticles (EMPs)
  • Composition :
    • This compound: Functional cells with nuclei and proliferative capacity .
    • EMPs: Anucleate vesicles released from apoptotic/activated endothelial cells .
  • Function :
    • This compound: Promote repair via growth factor secretion .
    • EMPs: Pro-inflammatory and pro-coagulant; associated with atherosclerosis and CKD .
  • Therapeutic Utility: this compound: Actively used in cell therapy trials for ARDS .

Key Research Findings and Data Tables

Table 1: Functional Comparison of this compound and Similar Cells
Cell Type Origin Key Markers Primary Role Clinical Association
This compound Bone Marrow CD133+, CD34+ Inflammation suppression, tissue repair CKD, ARDS, sepsis
EPCs Peripheral Blood CD34+, VEGFR2+ Angiogenesis, vascular integration Ischemia, CVD
CECs Vascular Wall Mature endothelial markers Endothelial injury biomarker Hypertension, diabetes
EMPs Endothelial Cells CD144+, Annexin V+ Pro-inflammatory signaling Atherosclerosis, CKD
Table 2: this compound Efficacy in Preclinical ARDS Models
Study Parameter This compound-Treated Group Control Group Reference
Survival Rate (72h) 76.5% 47.1%
Alveolar Inflammation Reduced Severe
ICAM-1/VCAM-1 Levels ↓ 50% Baseline
VEGF Concentration ↓ 40% Elevated

Mechanistic and Clinical Insights

  • Paracrine Dominance : this compound primarily act via growth factors (e.g., VEGF, CINC-1) rather than direct differentiation, minimizing integration risks .
  • Disease-Specific Dysfunction : In CKD, this compound dysfunction correlates with uremic toxins (e.g., homocysteine) and improves post-dialysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.